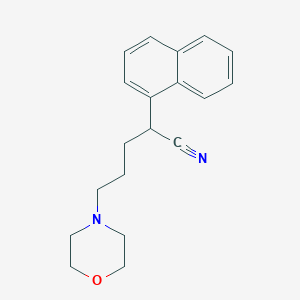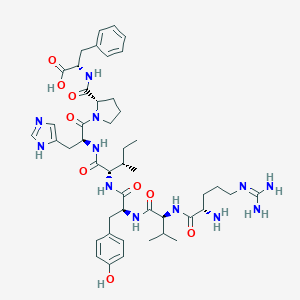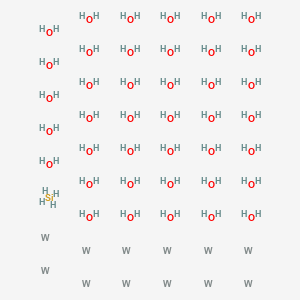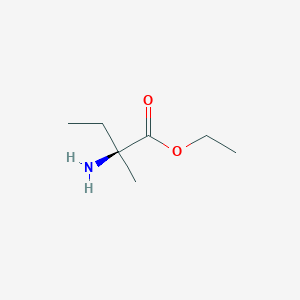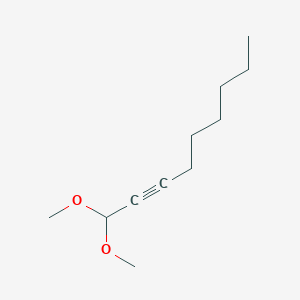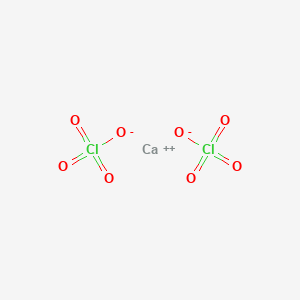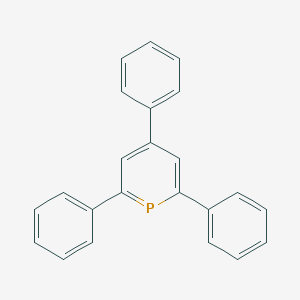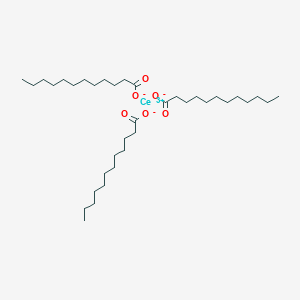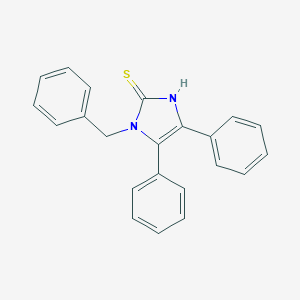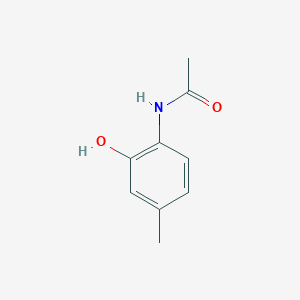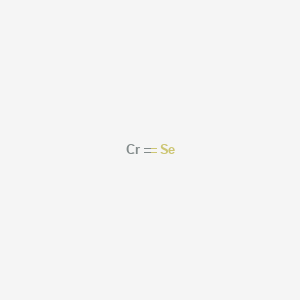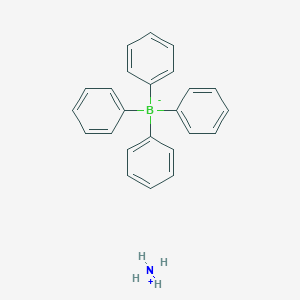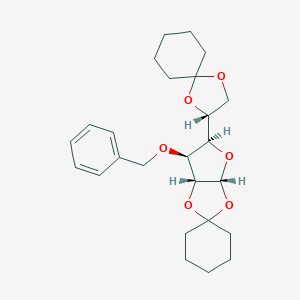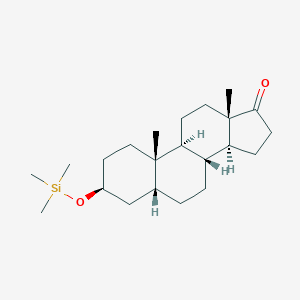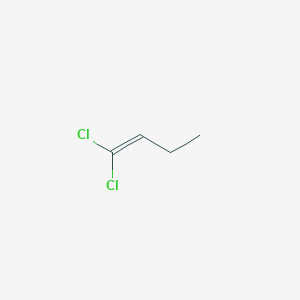
Dichlorobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of chlorinated hydrocarbon that is commonly used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of dichlorobutene is not fully understood. However, it is known to interact with various biological molecules such as proteins and nucleic acids. It is believed that dichlorobutene can form covalent bonds with these molecules, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
Dichlorobutene has been shown to have various biochemical and physiological effects. It has been found to be toxic to certain types of cells, including cancer cells. It can also cause DNA damage and induce oxidative stress in cells. However, the exact mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorobutene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, it is important to note that dichlorobutene can be hazardous to handle and requires proper safety precautions.
Orientations Futures
There are several future directions for research on dichlorobutene. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested that dichlorobutene could be used as a tool for studying the structure and function of biological molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of dichlorobutene and its mechanism of action.
Conclusion
In conclusion, dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used in the synthesis of organic compounds and has been studied for its potential as a therapeutic agent for cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications in various fields of science.
Méthodes De Synthèse
Dichlorobutene can be synthesized through the chlorination of butene. This process involves the addition of chlorine gas to butene in the presence of a catalyst such as aluminum chloride or iron chloride. The resulting product is a mixture of different isomers of dichlorobutene, which can be separated using various purification techniques.
Applications De Recherche Scientifique
Dichlorobutene has been extensively studied for its potential applications in various fields of science. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and fragrances. Its unique properties also make it a useful reagent in organic synthesis reactions.
Propriétés
Numéro CAS |
11069-19-5 |
|---|---|
Nom du produit |
Dichlorobutene |
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
Clé InChI |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
SMILES canonique |
CCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



